N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide is a complex organic compound that features a quinoline ring fused with an imidazole moiety and a thiophene carboxamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The reaction conditions and the nature of ligands can affect the catalytic performances of nickel complexes, which are related to imidazole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a condensation reaction between the quinoline derivative and an imidazole precursor.
Attachment of the Thiophene Carboxamide Group: The final step involves the coupling of the quinoline-imidazole intermediate with a thiophene carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as HPLC would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide: This compound shares a similar quinoline-imidazole core but has a benzamide group instead of a thiophene carboxamide.
2-(1H-imidazol-1-yl)quinoline: Lacks the thiophene carboxamide group, making it less complex but still useful in certain applications.
Uniqueness
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide is unique due to the combination of its quinoline, imidazole, and thiophene carboxamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Biological Activity
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound features a unique structural arrangement combining a quinoline core, an imidazole moiety, and a thiophene carboxamide group. The molecular formula is C15H12N4OS, reflecting its complex architecture that contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized via the Skraup synthesis, which involves cyclization reactions of aniline derivatives with glycerol and sulfuric acid.
- Introduction of the Imidazole Group : This is achieved through a condensation reaction between the quinoline derivative and an imidazole precursor.
- Attachment of the Thiophene Carboxamide Group : The final step involves coupling the quinoline-imidazole intermediate with a thiophene carboxylic acid derivative using coupling reagents such as EDCI or DCC.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly against various cancer cell lines and microbial pathogens.
Anticancer Properties
Studies have demonstrated that this compound possesses notable anticancer activity. For instance, it has been evaluated against several cancer cell lines, including:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MDA-MB-231 (Breast) | < 10 | Significant reduction in viability |
PC-3 (Prostate) | < 15 | Induction of apoptosis |
MCF7 (Breast) | < 20 | Downregulation of Hsp90 client proteins |
In vitro studies revealed that at concentrations around 10 µM, cell viability in MDA-MB-231 cells decreased to less than 47% under exposure to the compound . The mechanism of action appears to involve the induction of apoptosis and downregulation of critical proteins involved in cancer progression, such as HER2 and Raf-1 .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Molecular docking studies suggest that it may interact with bacterial cell membranes or inhibit key enzymes necessary for microbial survival. This dual activity against both cancer and microbial targets highlights its versatility as a therapeutic agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
- Targeting Heat Shock Proteins : It has been shown to downregulate heat shock proteins (Hsp90), which play a crucial role in cancer cell survival and proliferation .
- Antimicrobial Action : Potential interactions with bacterial membranes disrupt cellular integrity, leading to cell death.
Case Studies
Recent studies have focused on optimizing the bioactivity of this compound through structural modifications. For example, conjugating this compound with cationic lipids has enhanced its delivery and efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-17(13-6-9-23-10-13)19-14-3-1-2-12-4-5-15(20-16(12)14)21-8-7-18-11-21/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMWZYKZGDWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CSC=C3)N=C(C=C2)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.